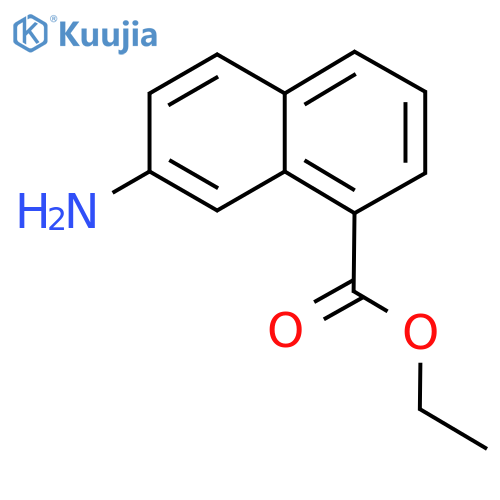Cas no 1261728-29-3 (Ethyl 2-aminonaphthalene-8-carboxylate)
エチル2-アミノナフタレン-8-カルボキシレートは、ナフタレン骨格にアミン基とエステル基を有する有機化合物です。この化合物は、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、その特異的な分子構造により、蛍光色素や電子材料の前駆体としての応用が期待されています。高い純度と安定性を備えており、精密合成や研究開発の場で利用可能です。また、反応性の高いアミン基を有するため、さらなる化学修飾の基盤としても優れた特性を示します。

1261728-29-3 structure
商品名:Ethyl 2-aminonaphthalene-8-carboxylate
CAS番号:1261728-29-3
MF:C13H13NO2
メガワット:215.247823476791
CID:4935936
Ethyl 2-aminonaphthalene-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-aminonaphthalene-8-carboxylate
-
- インチ: 1S/C13H13NO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2,14H2,1H3
- InChIKey: UUVRHVZXOMYUIR-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C=CC=C2C=CC(=CC2=1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 52.3
Ethyl 2-aminonaphthalene-8-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001559-500mg |
Ethyl 2-aminonaphthalene-8-carboxylate |
1261728-29-3 | 98% | 500mg |
$940.80 | 2023-09-03 | |
| Alichem | A219001559-1g |
Ethyl 2-aminonaphthalene-8-carboxylate |
1261728-29-3 | 98% | 1g |
$1735.55 | 2023-09-03 |
Ethyl 2-aminonaphthalene-8-carboxylate 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
1261728-29-3 (Ethyl 2-aminonaphthalene-8-carboxylate) 関連製品
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
